2,3,6,7-Tetramethoxynaphthalene

描述

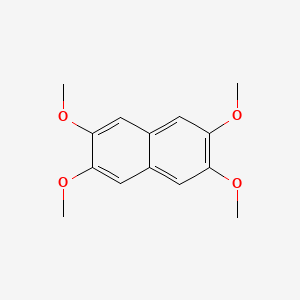

2,3,6,7-Tetramethoxynaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by a fused pair of benzene rings. This compound is notable for its four methoxy groups attached at positions 2, 3, 6, and 7 of the naphthalene ring. The presence of these methoxy groups enhances the solubility of the compound in organic solvents and contributes to its electron-rich character .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetramethoxynaphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin using dimethyl sulfate in the presence of a phase transfer catalyst. This method yields the compound with high efficiency . Another approach involves the use of 1,5-naphthalediol as a starting material, which undergoes a series of reactions to produce this compound with an overall yield of 74% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for commercial applications .

化学反应分析

Types of Reactions: 2,3,6,7-Tetramethoxynaphthalene undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the methoxy groups, leading to the formation of different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include silver (II) oxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts like palladium or copper and can be carried out under mild conditions.

Major Products:

科学研究应用

Medicinal Chemistry

2,3,6,7-Tetramethoxynaphthalene has been investigated for its potential therapeutic effects:

- Antioxidant Activity : Studies have shown that it can scavenge free radicals effectively, suggesting its utility in protecting against oxidative stress-related diseases.

- Anti-inflammatory Properties : Research indicates that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, making it a candidate for treating inflammatory conditions.

Material Science

The compound is also significant in the development of advanced materials:

- Polymer Synthesis : Its structural characteristics allow it to serve as a building block for synthesizing polymers with desirable mechanical properties.

- Dyes and Pigments : The vibrant color properties of this compound make it suitable for use in dyes and pigments in various industrial applications.

Environmental Science

Recent studies have explored the compound's role in bioremediation:

- Biodegradation Studies : Research has indicated that this compound can interact with pollutants in soil environments. Its degradation kinetics have been analyzed to understand its persistence and potential ecological impacts .

Case Studies

-

Antioxidant Studies :

- In vitro assays demonstrated that this compound significantly scavenges free radicals. This suggests its potential as a therapeutic agent against conditions associated with oxidative stress.

-

Inflammation Inhibition :

- A study involving lipopolysaccharide-induced inflammation in macrophages showed that the compound reduced the production of inflammatory markers (TNF-alpha and IL-6), indicating its potential role in managing inflammatory diseases.

- Antimicrobial Activity :

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | |

| Antimicrobial | Inhibition of Staphylococcus aureus |

作用机制

The mechanism of action of 2,3,6,7-Tetramethoxynaphthalene involves its interaction with various molecular targets and pathways. The electron-rich nature of the methoxy groups allows the compound to participate in electron transfer reactions, which can influence cellular processes. In medicinal chemistry, its derivatives have been shown to inhibit enzymes like DNA topoisomerase, leading to anticancer effects .

相似化合物的比较

1,4,5,8-Tetramethoxynaphthalene: Another naphthalene derivative with methoxy groups at different positions.

2,3,5,6-Tetramethoxytoluene: A related compound with a toluene core instead of naphthalene.

Uniqueness: 2,3,6,7-Tetramethoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its electron-rich nature and solubility in organic solvents make it a valuable compound for various applications in research and industry .

生物活性

2,3,6,7-Tetramethoxynaphthalene (TMN) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with TMN.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 184.28 g/mol. The compound can be synthesized through various methods, including the reaction of 2,3-dimethylsuccinic anhydride with o-xylene, which involves multiple steps to achieve the desired configuration and purity .

Antioxidant Properties

TMN has been studied for its antioxidant capabilities. In vitro assays demonstrated that TMN exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is particularly beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

Research indicates that TMN possesses antimicrobial properties against several bacterial strains. Studies have shown that TMN can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been effective against Staphylococcus aureus and Escherichia coli in laboratory settings . This suggests potential applications in developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxic effects of TMN have been evaluated in various cancer cell lines. Notably, it has shown selective toxicity towards cancer cells while sparing normal cells. This selectivity makes TMN a candidate for further investigation as a chemotherapeutic agent . In one study, TMN was found to induce apoptosis in human breast cancer cells through the activation of specific signaling pathways .

Case Studies

- Antioxidant Activity Assessment : A study assessed the antioxidant capacity of TMN using DPPH and ABTS assays. Results indicated that TMN had a high scavenging ability comparable to established antioxidants like ascorbic acid .

- Antimicrobial Efficacy : In a controlled experiment, TMN was tested against various pathogens. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of many conventional antibiotics, highlighting its potential as an alternative treatment option .

- Cytotoxicity Evaluation : In a study involving human cancer cell lines (MCF-7), TMN demonstrated IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Data Table

| Biological Activity | Method | Findings |

|---|---|---|

| Antioxidant | DPPH/ABTS assays | High scavenging activity similar to ascorbic acid |

| Antimicrobial | MIC determination | Effective against S. aureus and E. coli |

| Cytotoxicity | Cell viability assays | Induced apoptosis in MCF-7 breast cancer cells |

属性

IUPAC Name |

2,3,6,7-tetramethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-15-11-5-9-7-13(17-3)14(18-4)8-10(9)6-12(11)16-2/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRMNWAPYJYUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633037 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33033-33-9 | |

| Record name | 2,3,6,7-Tetramethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystal structure of tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate) contribute to its semiconducting properties?

A1: The crystal structure of tris(this compound) bis(hexafluoroarsenate) reveals key features contributing to its semiconducting behavior []. The this compound molecules, which are planar, form triads that stack along the "a" axis. These stacks are characterized by an average interplanar distance of 3.27 Å within a triad and 3.362 Å between triads. This close packing, facilitated by a 35° rotation of the centrally symmetric this compound molecule around the stacking direction, allows for short CH...O contacts within the triad. This arrangement creates pathways for charge transport, contributing to the material's semiconducting properties. Additionally, the presence of hexafluoroarsenate anions within the structure influences the electronic environment, further contributing to its semiconducting behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。